Cas no 1240792-52-2 (1’-epi-Benazeprilat Acyl-β-D-glucuronide)
1’-epi-Benazeprilat Acyl-β-D-glucuronide Chemical and Physical Properties
Names and Identifiers
-
- 1’-epi-Benazeprilat Acyl-β-D-glucuronide
- 1'-epi-Benazeprilat Acyl-β-D-glucuronide
- (2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(1R)-1-carboxy-3-phenylpropyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 1'-epi-Benazeprilat Acyl-beta-D-glucuronide
- 1240792-52-2
- 1 inverted exclamation mark -epi-Benazeprilat Acyl-
- (2S,3S,4S,5R,6S)-6-(2-((S)-3-(((R)-1-Carboxy-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- A-D-glucuronide
- 1'-epi-Benazeprilat Acyl-?-D-glucuronide
- 1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid
- DTXSID50747079
-
- Inchi: 1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39)/t17-,18+,21-,22-,23+,24-,28+/m0/s1
- InChI Key: OJAPCMFSNNRWFW-IPFSVVGRSA-N
- SMILES: O1[C@H](C(=O)O)[C@H]([C@@H]([C@H]([C@@H]1OC(CN1C2C=CC=CC=2CC[C@@H](C1=O)N[C@@H](C(=O)O)CCC1C=CC=CC=1)=O)O)O)O
Computed Properties
- Exact Mass: 572.20100
- Monoisotopic Mass: 572.20060984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 41
- Rotatable Bond Count: 11
- Complexity: 942
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 203Ų
Experimental Properties
- PSA: 203.16000
- LogP: -0.09870
1’-epi-Benazeprilat Acyl-β-D-glucuronide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B119775-1mg |
1’-epi-Benazeprilat Acyl-β-D-glucuronide |
1240792-52-2 | 1mg |
$ 666.00 | 2023-04-19 | ||
| TRC | B119775-10mg |
1’-epi-Benazeprilat Acyl-β-D-glucuronide |
1240792-52-2 | 10mg |
$ 5304.00 | 2023-04-19 |
1’-epi-Benazeprilat Acyl-β-D-glucuronide Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1’-epi-Benazeprilat Acyl-β-D-glucuronide
1’-epi-Benazeprilat Acyl-β-D-glucuronide (CAS No. 1240792-52-2): A Comprehensive Overview
1’-epi-Benazeprilat Acyl-β-D-glucuronide (CAS No. 1240792-52-2) is a significant metabolite of benazepril, a widely used angiotensin-converting enzyme (ACE) inhibitor in the treatment of hypertension and heart failure. This compound plays a crucial role in understanding the pharmacokinetics and metabolism of benazepril, providing valuable insights into its therapeutic efficacy and potential side effects.
The structure of 1’-epi-Benazeprilat Acyl-β-D-glucuronide is characterized by the presence of a glucuronic acid moiety conjugated to the acyl group of benazeprilat, the active metabolite of benazepril. This conjugation is a common phase II metabolic reaction that enhances the water solubility and facilitates the excretion of drugs from the body. The glucuronidation process is primarily mediated by UDP-glucuronosyltransferases (UGTs), a family of enzymes that play a vital role in drug metabolism.
Recent studies have highlighted the importance of 1’-epi-Benazeprilat Acyl-β-D-glucuronide in the context of drug-drug interactions and pharmacogenomics. For instance, polymorphisms in UGT enzymes can significantly affect the glucuronidation rate, leading to variations in drug response among different individuals. This has important implications for personalized medicine, where understanding an individual's genetic profile can help optimize drug dosing and minimize adverse effects.
In addition to its role in metabolism, 1’-epi-Benazeprilat Acyl-β-D-glucuronide has been studied for its potential as a biomarker for monitoring benazepril therapy. Biomarkers are essential tools in clinical practice, providing objective measures to assess drug efficacy and patient compliance. By quantifying the levels of 1’-epi-Benazeprilat Acyl-β-D-glucuronide in biological samples, clinicians can gain insights into the pharmacokinetic profile of benazepril and adjust treatment regimens accordingly.
The analytical methods used to detect and quantify 1’-epi-Benazeprilat Acyl-β-D-glucuronide have also seen significant advancements. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique due to its high sensitivity and specificity. These methods allow for accurate measurement of 1’-epi-Benazeprilat Acyl-β-D-glucuronide concentrations in plasma, urine, and other biological matrices, facilitating both clinical and research applications.
In preclinical studies, 1’-epi-Benazeprilat Acyl-β-D-glucuronide has been evaluated for its pharmacological properties. While it is generally considered an inactive metabolite, some studies suggest that it may have residual ACE-inhibitory activity, albeit at lower levels compared to benazeprilat. This finding underscores the complexity of drug metabolism and highlights the need for comprehensive evaluation of all metabolites in drug development.
The safety profile of 1’-epi-Benazeprilat Acyl-β-D-glucuronide is another critical aspect that has been extensively studied. Toxicological assessments have shown that this metabolite is generally well-tolerated, with no significant adverse effects reported at therapeutic doses. However, as with any drug or metabolite, ongoing monitoring is essential to ensure long-term safety and efficacy.
In conclusion, 1’-epi-Benazeprilat Acyl-β-D-glucuronide (CAS No. 1240792-52-2) is a key metabolite in the pharmacology and metabolism of benazepril. Its role in drug-drug interactions, pharmacogenomics, biomarker development, and safety assessment makes it an important focus for both clinical practice and research. Continued investigation into this compound will further enhance our understanding of benazepril therapy and contribute to improved patient outcomes.
1240792-52-2 (1’-epi-Benazeprilat Acyl-β-D-glucuronide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)